4-Phenyl-1H-1,2,3-triazol-1-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8N4 |
|---|---|
Molecular Weight |
160.18 g/mol |
IUPAC Name |
4-phenyltriazol-1-amine |
InChI |
InChI=1S/C8H8N4/c9-12-6-8(10-11-12)7-4-2-1-3-5-7/h1-6H,9H2 |
InChI Key |
NBWJADJGFOTPOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=N2)N |
Origin of Product |
United States |
Synthesis and Characterization
Synthetic Routes
A primary method for synthesizing the 4-phenyl-1,2,3-triazole scaffold is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.govacs.org This reaction involves the cycloaddition of phenylacetylene (B144264) with an azide (B81097). ontosight.ai For instance, 1-methyl-4-phenyl-1H-1,2,3-triazole can be synthesized in a one-pot, two-step reaction involving the in-situ generation of methyl azide from methyl iodide and sodium azide, followed by the CuAAC reaction with phenylacetylene. acs.org A proposed mechanism for the synthesis of 4-phenyl-1H-1,2,3-triazole highlights the key steps in this catalytic cycle. researchgate.net
Copper(I)-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) as a Primary Strategy
Catalysts and Reaction Conditions
The CuAAC reaction is typically catalyzed by a copper(I) species, which can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. acs.orgnih.gov The reactions are often carried out in solvents like dimethyl sulfoxide (B87167) (DMSO) or in a mixture of water and an organic solvent. acs.org
Purification and Characterization
Following synthesis, the compounds are purified using standard techniques such as recrystallization or column chromatography. Characterization is performed using various spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the synthesized compounds. bohrium.comrsc.orgresearchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule. bohrium.commdpi.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the synthesized compounds, confirming their elemental composition. bohrium.comrsc.org
Melting Point: The melting point is a key physical property used to assess the purity of the synthesized solid compounds. rsc.org
Solubility: The solubility of these compounds is typically determined in various organic solvents. ontosight.ai
Crystal Structure: X-ray crystallography can be used to determine the precise three-dimensional arrangement of atoms in the crystal lattice. nih.gov
Chemical Reactivity
Thermal and Photostability
The stability of these compounds under heat and light is an important consideration for their storage and application.
Common Reactions
Derivatives of 4-phenyl-1H-1,2,3-triazole can undergo various chemical transformations:
Oxidation: The triazole ring can be oxidized. evitachem.com
Reduction: The triazole ring or the phenyl group can be reduced using agents like lithium aluminum hydride or sodium borohydride. evitachem.com
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly on the phenyl ring or the nitrogen atoms of the triazole ring. evitachem.com
Biological Activities and Mechanisms
Antimicrobial Activity
Several studies have reported the antibacterial activity of 4-phenyl-1H-1,2,3-triazole derivatives. For example, certain 4-(2-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)thiazol-2-amine derivatives have demonstrated excellent antibacterial activity against strains like S. aureus, P. aeruginosa, E. coli, and S. pyogenes. bohrium.com Similarly, coumarin-1,2,3-triazole conjugates have shown significant antibacterial activity against Enterococcus faecalis. mdpi.com The presence of specific functional groups on the phenyl ring can influence the antibacterial potency. bohrium.com
The antifungal potential of these compounds has also been explored. Derivatives of 4-(2-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)thiazol-2-amine have exhibited excellent antifungal activity against A. niger, C. albicans, and A. clavatus. bohrium.com Schiff bases derived from a 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol scaffold have shown strong antifungal effects against Microsporum gypseum. nih.gov
Enzymatic Inhibition
4-Phenyl-1H-1,2,3-triazole has been identified as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) with an IC₅₀ of 60 μM, suggesting its potential in cancer research. medchemexpress.com Derivatives have also been designed as inhibitors of the HIV-1 capsid protein (CA), demonstrating potent antiviral activities. nih.govnih.gov
The mechanism of action often involves the interaction of the triazole ring with biological macromolecules. evitachem.com The triazole moiety can form hydrogen bonds and π-π interactions with proteins, such as enzymes, thereby inhibiting their catalytic activity by blocking substrate access. evitachem.com For instance, in the context of HIV-1 CA inhibition, derivatives of 4-phenyl-1H-1,2,3-triazole have been shown to directly interact with the CA protein. nih.govnih.gov
Coordination Chemistry and Ligand Design with 4 Phenyl 1h 1,2,3 Triazol 1 Amine Scaffolds
4-Phenyl-1H-1,2,3-triazole Derivatives as Ligands for Metal Complexes
The adaptability of 4-phenyl-1,2,3-triazole derivatives as ligands stems from their ability to engage in various coordination modes, a feature that has been exploited in the synthesis of a diverse array of metal complexes. nih.govnih.gov These ligands have been successfully incorporated into complexes with a range of transition metals, leading to compounds with interesting and potentially useful properties. nih.govnih.govresearchgate.net
Synthesis and Characterization of Transition Metal Complexes (e.g., Iridium(III), Ruthenium(II), Rhodium(III), Copper)
The synthesis of transition metal complexes featuring 4-phenyl-1,2,3-triazole-based ligands is well-documented. A common strategy involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to produce the desired triazole ligand, which is then reacted with a suitable metal precursor. nih.govacs.org For instance, cationic iridium(III) complexes have been synthesized using 1-methyl-4-phenyl-1H-1,2,3-triazole and its corresponding mesoionic carbene. nih.govacs.org The resulting complexes, including both bis-heteroleptic and the less common tris-heteroleptic analogues, have been characterized using techniques such as X-ray crystallography, ESI-HRMS, and NMR spectroscopy. nih.govacs.orgacs.org
Similarly, ruthenium(II) complexes have been prepared using 2-(1-substituted-1H-1,2,3-triazol-4-yl)pyridine ligands, synthesized via "click chemistry". nih.gov The synthesis of mono- and dinuclear iridium(III) and rhodium(III) complexes has also been achieved through the reaction of 1-pyridyl-4-phenyl-1,2,3-triazole with appropriate metal-halide dimers. acs.org Furthermore, copper complexes with 1,2,3-triazole derivatives have been synthesized and studied for their catalytic and biological activities. nih.govresearchgate.net
Diverse Coordination Modes (e.g., N-Donor, Cyclometalating, Mesoionic Carbene)
A key feature of 4-phenyl-1,2,3-triazole derivatives is their ability to coordinate to metal centers in multiple ways. nih.govnih.gov These include:
N-Donor Coordination: The triazole ring contains three nitrogen atoms, which can act as donors. wikipedia.orgnih.gov While coordination most commonly occurs through the N3 position, chelation can induce coordination via the N2 atom. researchgate.netnih.gov
Cyclometalation: Phenyl-triazole ligands can undergo C-H activation of the phenyl ring to form a cyclometalated C^N ligand, where the metal is bound to both a carbon atom of the phenyl ring and a nitrogen atom of the triazole ring. nih.govacs.org
Mesoionic Carbene (MIC) Coordination: 1,2,3-triazoles can be converted into triazolylidenes, a type of mesoionic carbene. These MICs can coordinate to a metal center in a C^C: fashion, forming a strong metal-carbon bond. nih.govacs.org
The versatility in coordination modes allows for the synthesis of a wide range of complexes with distinct geometries and electronic properties. nih.govacs.orgacs.org For example, both standard C^N chelation and C^C: carbene coordination have been utilized to create cationic iridium(III) complexes, including unusual tris-heteroleptic species. nih.govacs.org
Role of Triazole Nitrogen Atoms in Metal Coordination
The nitrogen atoms of the 1,2,3-triazole ring are central to its coordination chemistry. nih.govresearchgate.net The lone pairs of electrons on these nitrogen atoms make them effective Lewis bases, capable of forming stable coordinate bonds with metal ions. wikipedia.orgacs.org
In the majority of reported 1,2,3-triazole-based complexes, the metal coordination occurs through the more basic N3-position. researchgate.netnih.gov However, the coordination can be directed to the N2 atom, particularly when the triazole is part of a chelating ligand system. researchgate.netnih.gov For instance, in some ruthenium(II) complexes, chelation forces the triazole to coordinate through the less basic N2 atom. nih.gov The coordination of the N2 atom is also observed in certain iridium(III) and rhodium(III) complexes, supported by downfield shifts in the 1H NMR spectra of the triazole proton. acs.org
Electronic and Photophysical Properties of Resulting Metal Complexes
Influence of Ligand Design on Complex Luminescence and Quantum Yields
The design of the 4-phenyl-1,2,3-triazole ligand has a profound impact on the luminescence and quantum yields of the resulting metal complexes. nih.govnih.gov For example, in a series of cationic iridium(III) complexes, the use of different cyclometalating ligands (a standard C^N phenyl-triazole versus a C^C: mesoionic carbene) and ancillary ligands allowed for the fine-tuning of emission from blue to red. nih.govacs.org
Iridium(III) complexes with these ligands can exhibit high emission quantum yields, reaching up to 60% in a polymeric matrix. nih.govacs.org The luminescence of these complexes often originates from metal-to-ligand charge transfer (MLCT) states. acs.orgacs.org The quantum efficiencies of iridium(III) complexes with 4-aryl-1-benzyl-1H-1,2,3-triazole ligands have been found to be significantly higher (25-80%) than analogous complexes with decorated 2-phenylpyridinato ligands. acs.org This enhancement is partly attributed to the steric shielding of the iridium center by the benzyl (B1604629) groups. acs.org
| Complex Type | Emission Range | Quantum Yield (Φ) | Notes |
| Cationic Iridium(III) with Phenyl-Triazole Ligands | Blue to Red | Up to 60% (in polymer matrix) | Emission properties are tunable by ligand design. nih.govacs.org |
| Iridium(III) with 4-Aryl-1-benzyl-1H-1,2,3-triazole Ligands | Yellow to Sky Blue | 25-80% | Higher than analogous 2-phenylpyridinato complexes. acs.org |
| Iridium(III) with Nitrogen-Rich 1,2,3-Triazoles | 533-565 nm | 0.1-7.2% | Emission maxima and quantum yields are influenced by the nitrogen-rich ligands. tandfonline.com |
| Ruthenium(II) with Triazole-Pyridine Ligands | - | Lower than other polypyridine complexes | - nih.gov |
Electrochemical Behavior and Redox Processes
The electrochemical properties of metal complexes with 4-phenyl-1,2,3-triazole ligands are also highly dependent on the ligand environment. nih.govacs.org Cyclic voltammetry studies have revealed that the redox potentials of these complexes can be systematically varied. nih.govacs.org
In cationic iridium(III) complexes, the nature of the cyclometalating ligand significantly influences the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.govacs.org For instance, a standard C^N cyclometalating phenyl-triazole ligand leads to a stronger stabilization of the HOMO compared to a mesoionic carbene ligand, resulting in complexes with narrower HOMO-LUMO gaps and lower emission energies. nih.govacs.org
Complexes equipped with a bipyridine ancillary ligand tend to display fully reversible redox processes. nih.govacs.org In contrast, those with high-field isocyanide ligands can show irreversible redox processes. nih.govacs.org The HOMO in these complexes is often located on both the aryl fragment of the triazole ligand and the iridium metal center, while the LUMO is primarily located on the ancillary ligand. acs.org
| Complex | Oxidation Potential (V vs. Fc/Fc+) | Reduction Potential (V) | Reversibility | Key Findings |
| Iridium(III) with C^N Phenyl-Triazole and Bipyridine Ligand | +0.837 | - | Reversible | Strong HOMO stabilization due to C^N coordination. acs.org |
| Iridium(III) with Nitrogen-Rich 1,2,3-Triazoles | ~1.30 | -1.14 to -1.19 | Irreversible Metal-Based Oxidation | Highlights the impact of nitrogen-rich ligands on the electronic properties of the iridium center. tandfonline.com |
| Iridium(III) with 4-Aryl-1-benzyl-1H-1,2,3-triazole Ligands | - | - | Reversible | Amenable for use in light-emitting electrochemical cells (LEECs). acs.org |
| Ruthenium(II) with 1-(picolyl)-4-phenyl-1,2,3-triazole Ligand | +0.89 | - | Reversible Ru(II)/Ru(III) couple | Oxidation potential is identical to [Ru(bpy)3]2+. nih.gov |
Applications in Ligand-Directed C-H Activation
The strategic functionalization of otherwise inert carbon-hydrogen (C-H) bonds represents a paramount objective in modern synthetic chemistry, offering a more atom- and step-economical approach to the construction of complex molecules. A prominent strategy in this field is the use of directing groups, which coordinate to a metal catalyst and position it in proximity to a specific C-H bond, thereby enabling its selective activation and subsequent functionalization.
While the broader class of 1,2,3-triazoles has emerged as a versatile scaffold for directing group-assisted C-H activation, a thorough review of the scientific literature reveals a notable lack of specific examples where 4-Phenyl-1H-1,2,3-triazol-1-amine is directly employed as a ligand for this purpose. Research in this area has predominantly focused on other substituted triazoles, such as N-aryl-1,2,3-triazoles or those that are precursors to N-heterocyclic carbenes (NHCs).
The potential utility of the 1,2,3-triazole core as a directing group has been demonstrated in various catalytic systems. rsc.orgwvu.edu For instance, palladium-catalyzed C-H activation has been achieved using triazole-containing auxiliary groups to direct the functionalization of both sp² and sp³ C-H bonds. rsc.orgwvu.edu These studies highlight the capability of the triazole nitrogen atoms to coordinate with transition metals, a fundamental prerequisite for a directing group.
In principle, the N-amino functionality of This compound could serve as an additional coordination site, potentially enabling a bidentate chelation mode (N1-amine and N2 or N3 of the triazole ring) to a metal center. This type of chelation is often a key feature of effective directing groups in C-H activation catalysis. However, to date, the exploration of N-amino-1,2,3-triazoles as directing groups remains an underexplored area of research.
To illustrate the concept of triazole-directed C-H activation, the following table presents a representative example from the literature, where a related triazole derivative is used as a directing group in a palladium-catalyzed C-H olefination reaction. It is important to note that this example does not use This compound but serves to demonstrate the potential of the triazole scaffold in this type of transformation.
Table 1: Example of a Palladium-Catalyzed C-H Olefination Directed by a Triazole-Containing Auxiliary
| Catalyst | Substrate | Directing Group | Activated C-H Bond | Product | Yield (%) |
| Pd(OAc)₂ | Phenylacetic acid derivative | 1,2,3-Triazole auxiliary | sp² C-H (ortho to DG) | ortho-Olefinated phenylacetic acid derivative | High |
This table is a generalized representation based on the principles of triazole-directed C-H activation and does not correspond to a specific reaction of this compound.
The synthesis of various 4-phenyl-1H-1,2,3-triazole derivatives is well-documented, often proceeding through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. acs.org The accessibility of these scaffolds suggests that the synthesis of substrates bearing a This compound directing group would be feasible.
Compound Names Table
Biological Activity Research of 4 Phenyl 1h 1,2,3 Triazol 1 Amine Mechanistic and Sar Focus
Enzyme Inhibition Studies and Molecular Mechanisms
The 4-phenyl-1,2,3-triazole core has been investigated as a versatile scaffold for designing inhibitors of various enzymes implicated in human diseases.
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a crucial role in cancer immune evasion by catalyzing the first and rate-limiting step of tryptophan catabolism. The parent compound, 4-phenyl-1,2,3-triazole, has been identified as an inhibitor of IDO1 with a reported IC₅₀ value of 60 μM. medchemexpress.comacs.org
The inhibitory mechanism of this class of compounds involves the interaction of the 1,2,3-triazole ring with the heme iron in the active site of the IDO1 enzyme. nih.govnih.gov Molecular docking studies of various 1,2,3-triazole derivatives have shown that the triazolyl group can position itself directly above the heme, with the nitrogen atoms interacting with the central ferrous ion. nih.gov This binding mode is similar to that of other known IDO1 inhibitors. nih.gov
Structure-activity relationship studies have explored various substitutions on the core scaffold. For instance, the addition of a urea (B33335) structure to create 1,2,3-triazole derivatives has yielded compounds with enhanced potency; compound 3a (1-(3-(1-(2-bromobenzyl)-1H-1,2,3-triazol-4-yl)phenyl)-3-(4-chlorophenyl)urea) showed an IC₅₀ value of 0.75 μM. nih.gov Research indicates that the nature and position of substituents on the phenyl ring are critical for activity. acs.orgnih.gov
Table 1: IDO1 Inhibition by 4-Phenyl-1,2,3-triazole and a Derivative
| Compound | IDO1 IC₅₀ (μM) | Reference |
|---|---|---|
| 4-Phenyl-1H-1,2,3-triazole | 60 | medchemexpress.comacs.org |
| Compound 3a | 0.75 | nih.gov |
Based on available literature, there are no specific studies investigating the direct inhibitory activity of 4-Phenyl-1H-1,2,3-triazol-1-amine against Carbonic Anhydrase-II (CA-II). Research on CA inhibitors incorporating a 1,2,3-triazole ring typically involves molecules that also contain a primary sulfonamide (SO₂NH₂) group. nih.gov This sulfonamide moiety is a well-established zinc-binding group essential for potent inhibition of zinc-metalloenzymes like carbonic anhydrases. Therefore, while complex triazole-sulfonamide hybrids show activity, the specific contribution or activity of the this compound scaffold alone has not been reported. nih.govnih.gov
There is no direct research available on the inhibition of acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) by the specific compound this compound. The scientific literature on cholinesterase inhibitors containing a 1,2,3-triazole ring focuses on hybrid molecules where the triazole acts as a linker or part of a larger pharmacophore. nih.govnih.gov For example, studies on acetoxy genipin–1,2,3-triazole analogs revealed that substitutions on the phenyl-1,2,3-triazole ring influence BuChE inhibition, with para-substitutions by either electron-donating or electron-withdrawing groups leading to decreased activity. nih.gov However, the activity of these complex hybrids cannot be attributed solely to the 4-phenyl-1,2,3-triazole moiety.
Derivatives of the 4-phenyl-1,2,3-triazole scaffold have emerged as highly potent inhibitors of steroid sulfatase (STS), an enzyme critical for the production of active estrogens and androgens in hormone-dependent cancers. nih.govmostwiedzy.pl The core design features a 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol structure, which is then sulfamoylated to provide the active pharmacophore that leads to inhibition. nih.govacs.org The 1,4-diphenyl-substituted 1,2,3-triazole structure is thought to mimic the steroidal structure of natural STS substrates, which is a key aspect of its potent inhibitory design. nih.govacs.org
The inhibitory mechanism relies on the sulfamate (B1201201) group, which is essential for activity. Structure-activity relationship (SAR) analyses have demonstrated that the inhibitory potency is significantly influenced by substituents on the terminal phenyl ring. acs.orgnih.gov Specifically, the introduction of halogen substituents at the meta position enhances hydrophobic interactions within the enzyme's active site, thereby stabilizing the inhibitor-enzyme complex. acs.org Derivatives with fluorine atoms at the meta position of the terminal aromatic ring have shown the greatest inhibitory properties in enzymatic assays. nih.govacs.org For example, 4-(1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate (compound 5l) was found to be a highly active inhibitor with an IC₅₀ value of 36.78 nM in an enzymatic assay and an even more potent 0.21 nM in a cell-based assay. nih.govnih.gov
Table 2: STS Inhibition by Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives
| Compound | Substitution on Terminal Phenyl Ring | STS IC₅₀ (nM) (Enzymatic Assay) | Reference |
|---|---|---|---|
| Compound 5l | 3,5-difluoro | 36.78 | nih.govacs.org |
Based on the available scientific literature, there is no reported research on the activity of this compound or its direct derivatives as inhibitors of tubulin polymerization. Studies in this area have predominantly focused on the 1,2,4-triazole (B32235) isomer as a bioisosteric replacement for the cis-double bond of combretastatin (B1194345) A-4, a well-known tubulin inhibitor. nih.gov These 1,2,4-triazole derivatives are structurally distinct from the 1,2,3-triazole scaffold .
Antiviral Activity Investigations
The 4-phenyl-1,2,3-triazole scaffold has been utilized as a building block for the development of novel antiviral agents. nih.gov Research has focused on creating derivatives that target specific viral proteins.
In the context of HIV, a series of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives were designed as inhibitors of the HIV-1 capsid (CA) protein, a critical target for antiviral therapy. nih.gov These compounds were developed based on the scaffold of PF-74, a known HIV-1 CA inhibitor. The mechanism of action for these derivatives involves direct and effective binding to the CA protein, disrupting its function in both the early and late stages of the HIV-1 replication cycle. nih.gov One of the most prominent compounds from this series, 6a-9 , demonstrated potent anti-HIV-1 activity with an EC₅₀ of 3.13 μM. nih.gov
Additionally, the broader 1,2,3-triazole class has been investigated for activity against other viruses, including SARS-CoV-2, where triazole-containing hybrids have been designed to target the main protease of the virus. nih.govmdpi.com
Table 3: Antiviral Activity of a 4-Phenyl-1H-1,2,3-triazole Derivative
| Compound | Target | Antiviral Activity (EC₅₀) | Reference |
|---|---|---|---|
| Compound 6a-9 | HIV-1 Capsid (CA) | 3.13 μM | nih.gov |
HIV-1 Capsid Inhibition and Mechanism of Action
Derivatives of 4-phenyl-1H-1,2,3-triazole have been identified as promising inhibitors of the Human Immunodeficiency Virus type 1 (HIV-1) capsid (CA) protein. nih.govnih.gov The HIV-1 capsid is a critical component of the virus, playing essential roles in both the early and late stages of the viral replication cycle, including uncoating, reverse transcription, nuclear import, and assembly. nih.gov
One area of research has focused on designing these triazole derivatives as analogs of PF-3450074 (PF-74), a known HIV-1 CA inhibitor that targets a pocket between protomers within the CA hexamer. nih.gov By replacing the indole (B1671886) moiety of PF-74 with a 4-phenyl-1,2,3-triazole group, researchers have developed novel compounds with potent anti-HIV-1 activity. nih.gov
Mechanism of action studies have revealed that these compounds can interfere with multiple stages of the HIV-1 life cycle. For instance, the derivative 6a-9 has been shown to be effective in both early and late stages of viral replication. nih.govnih.gov Surface Plasmon Resonance (SPR) binding assays have confirmed a direct interaction between these compounds and recombinant CA proteins. nih.gov However, unlike PF-74, which accelerates the in vitro assembly of HIV-1 CA, compound 6a-9 does not appear to affect CA assembly, suggesting a different or more nuanced mechanism of action. nih.gov Molecular dynamics simulations have been employed to understand the binding modes of these inhibitors, indicating that interactions with key residues in the CA protein are responsible for their inhibitory effects. nih.govnih.gov
Anti-Hepatitis B Virus (HBV) Activity
While the provided information focuses on HIV-1, the broader class of triazole-containing compounds has been investigated for activity against other viruses. For instance, sulfonamides, which can be incorporated into triazole derivatives, are known to have antiviral activity against Hepatitis B Virus (HBV). nih.gov However, specific studies on the anti-HBV activity of this compound itself were not detailed in the provided search results.
Antimalarial Activity against Plasmodium falciparum
The 1,2,3-triazole scaffold is a key feature in the design of new antimalarial agents. nih.gov The fight against malaria, caused by parasites of the Plasmodium genus, is hampered by the emergence of drug-resistant strains, necessitating the development of novel therapeutics. mdpi.com
Research has shown that conjugates of 1,2,3-triazole with naphthoquinones exhibit in vitro activity against chloroquine-sensitive strains of Plasmodium falciparum. mdpi.com The rationale for this approach stems from the known antimalarial properties of naphthoquinones like atovaquone. mdpi.com Studies on these hybrid molecules have indicated that both the quinone ring and the substituted triazole are crucial for their biological activity. mdpi.com
Furthermore, 1,4-diphenyl-1H-1,2,3-triazoles have been investigated as potential antimalarial agents due to their structural resemblance to the antiprotozoal drug furamidine. nih.gov These cationic triazoles have demonstrated significant antiplasmodial activity. nih.gov
Antichagasic Activity against Trypanosoma cruzi
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is another area where triazole derivatives have shown promise. nih.govnih.gov Current treatments for Chagas disease have limitations, driving the search for new and more effective drugs. nih.gov
Derivatives of 4-(4-nitrophenyl)-1H-1,2,3-triazole have been identified as potent antitrypanosomal agents. nih.gov The 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold is considered essential for this activity, with modifications to other parts of the molecule leading to significant improvements in efficacy. nih.gov For example, compound 16 , a peracetylated galactopyranosyl derivative, exhibited potent activity against T. cruzi trypomastigotes and intracellular amastigotes with a high selectivity index. nih.gov The mechanism of action for some nitro-triazole compounds against T. cruzi involves the activation by a type I nitroreductase, an enzyme specific to trypanosomatids. nih.gov
Antimicrobial and Antibacterial Efficacy Studies
The 1,2,3-triazole core is also a component of compounds with significant antimicrobial and antibacterial properties.
Activity against Gram-Positive and Gram-Negative Bacteria
Studies on various triazole derivatives have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. For instance, certain Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol have shown strong antibacterial activity against Staphylococcus aureus, a Gram-positive bacterium. nih.gov Some of these compounds exhibited activity superior to the standard drug streptomycin. nih.gov However, in the same study, no activity was observed against the Gram-negative bacterium Escherichia coli. nih.gov
Other research has highlighted the importance of specific substitutions on the triazole ring for antibacterial activity. For example, 4-amino-5-aryl-4H-1,2,4-triazole derivatives with a 4-trichloromethyl group on the phenyl ring showed high activity against several bacterial strains. nih.gov
Structure-Activity Relationship (SAR) Studies for Biological Targets
The development of potent 4-phenyl-1H-1,2,3-triazole derivatives relies heavily on understanding their structure-activity relationships (SAR).
For HIV-1 capsid inhibition , SAR studies have been guided by the structure of PF-74. nih.gov The replacement of the indole moiety with a 4-phenyl-1,2,3-triazole was a key strategic decision. nih.gov Further modifications to the phenylalanine portion of the molecule have led to compounds with potent anti-HIV-1 activity. nih.govnih.gov For example, compounds 6a-9 , 6a-10 , 6a-11 , and 5b were identified as highly potent inhibitors. nih.gov The nature of the substituents on the phenyl ring of the phenylalanine moiety and the linker between the triazole and phenylalanine have been shown to significantly influence antiviral potency. nih.gov
In the context of antichagasic activity , SAR studies of 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives revealed that the 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold is crucial for activity. nih.gov Modifications to the N-benzylacetamide moiety, such as its replacement with a peracetylated galactopyranosyl unit in compound 16 , led to enhanced antitrypanosomal efficacy. nih.gov
For antimalarial activity , the SAR of 1,2,3-triazole-naphthoquinone conjugates indicated that both the naphthoquinone and the substituted triazole moieties are essential for activity. mdpi.com The linker connecting these two parts also plays a role, with an -OCH2- linker showing better activity than a direct connection. mdpi.com
The following table summarizes the biological activities of selected 4-phenyl-1H-1,2,3-triazole derivatives and related compounds.
| Compound/Derivative | Target Organism/Protein | Activity | Key SAR Findings |
| 6a-9 | HIV-1 Capsid | Potent inhibitor (EC50 = 3.13 µM) nih.gov | Phenylalanine derivative with a specific substitution pattern. nih.gov |
| 6a-10 | HIV-1 Capsid | Potent inhibitor (EC50 = 3.30 µM) nih.gov | Phenylalanine derivative with a specific substitution pattern. nih.gov |
| 6a-11 | HIV-1 Capsid | Potent inhibitor (EC50 = 3.46 µM) nih.gov | Phenylalanine derivative with a specific substitution pattern. nih.gov |
| 5b | HIV-1 Capsid | Potent inhibitor (EC50 = 3.30 µM) nih.gov | Phenylalanine derivative with a specific substitution pattern. nih.gov |
| Compound 16 | Trypanosoma cruzi | Potent antiamastigote activity (IC50: 0.10–0.16 µM) nih.gov | Peracetylated galactopyranosyl unit enhances activity. nih.gov |
| 1,2,3-Triazole-naphthoquinone conjugates | Plasmodium falciparum | Antimalarial activity (IC50 up to 0.8 µM) mdpi.com | Both triazole and naphthoquinone moieties are crucial; linker length is important. mdpi.com |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Staphylococcus aureus | Strong antibacterial activity nih.gov | Schiff base formation enhances activity. nih.gov |
Identification of Key Structural Features Influencing Biological Response
There is no available research to identify the key structural features of This compound that influence a biological response. Studies on related compounds, such as 4-phenyl-1H-1,2,3-triazole and its derivatives with substitutions at different positions, have been conducted. For instance, research into 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives has highlighted the importance of the phenyl ring in forming hydrophobic interactions within the binding sites of biological targets like the HIV-1 capsid protein. nih.govnih.gov However, the influence of the amine group at the N1 position of the triazole ring, which is the defining feature of the subject compound, has not been elucidated in the scientific literature.
Impact of Substituent Modifications on Inhibitory Potency
Due to the lack of studies on This compound itself, there is no information regarding the impact of modifying substituents on its potential inhibitory potency. Structure-activity relationship studies inherently require a lead compound that has demonstrated biological activity, from which derivatives are synthesized and tested to determine how chemical modifications affect its potency and selectivity. For example, in studies of 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives, the nitro group on the phenyl ring was found to be crucial for antitrypanosomal activity. nih.gov Similarly, research on other 1,2,3-triazole derivatives has explored the effects of various substituents on the phenyl and triazole rings. nih.govrsc.orgnih.gov Without initial data on the biological activity of This compound , no such SAR studies have been undertaken or published.
Applications in Materials Science and Agrochemical Research for 4 Phenyl 1h 1,2,3 Triazol 1 Amine Analogues
Role as Versatile Scaffolds in Material Development
Analogues of 4-Phenyl-1H-1,2,3-triazol-1-amine serve as fundamental building blocks in the creation of advanced materials, particularly in polymer chemistry. The 1,2,3-triazole moiety is prized for its high dipole moment, chemical stability, and ability to form hydrogen bonds, making it an excellent linker for constructing complex polymeric structures. rsc.orgmdpi.com
The synthesis of polymers incorporating 1,2,3-triazole units is often achieved through "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). rsc.orgmdpi.com This method allows for the efficient and regioselective formation of 1,4-disubstituted triazoles, which can be polymerized to create sequence-defined oligomers and polymers. rsc.org These materials exhibit a range of desirable properties, including thermal stability and solubility in common organic solvents, and are being explored for applications in diverse areas of materials science. mdpi.com
For instance, 1,2,3-triazole-based polymers are being investigated as new functional materials due to the unique characteristics of the triazole ring, which can act as a ligand for metal ions and participate in hydrogen bonding. mdpi.com The ability to create polymers with well-defined sequences and precise chain lengths opens up possibilities for designing materials with tailored properties for specific applications. rsc.org
Precursors for Advanced Agrochemical Agents
The 1,2,3-triazole scaffold is a key component in the development of modern agrochemicals. tandfonline.com Analogues of this compound are valuable precursors in the synthesis of novel herbicides and fungicides, addressing the ongoing need for new solutions to combat weeds and plant diseases. rsc.orgnih.gov
Herbicidal Applications
Triazole derivatives have been successfully developed as herbicides that target key enzymes in plants. nih.gov For example, a series of novel triazolinone derivatives were synthesized and showed significant herbicidal activities. nih.gov One compound, in particular, demonstrated comparable efficacy to the commercial herbicide sulfentrazone (B1681188) in controlling broadleaf weeds in rice fields. nih.gov
The design of these herbicides often involves introducing specific pharmacophores to the triazole scaffold to enhance their biological activity. nih.gov Research has shown that the presence of a substituted benzyl (B1604629) group on the triazolinone ring can lead to higher herbicidal activity compared to other substituents. nih.gov Furthermore, based on the carbamoyl (B1232498) triazole herbicide Cafenstrole, novel selenium-containing triazole compounds have been synthesized and shown to have good inhibitory activity against certain weeds with high selectivity, indicating their potential as effective herbicides. acs.org
Table 1: Herbicidal Activity of Selected Triazole Derivatives
| Compound ID | Target Weed | Activity Level | Reference |
|---|---|---|---|
| Compound 3 | Broadleaf weeds | Comparable to sulfentrazone | nih.gov |
| Compound I-23 | Digitaria adscendens | 66.1% inhibition (pre-emergence) | nih.gov |
| Compound C6 | Cucumber and Leptochloa chinensis | >90% inhibition | acs.org |
| Compound 5c | Rape (stalk) | >80% inhibition | tandfonline.com |
| Compounds 5f, 5g | Rape (root) | >80% inhibition | tandfonline.com |
Fungicidal Applications
Triazole compounds are a cornerstone of antifungal therapy in agriculture. nih.gov They primarily act by inhibiting the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. nih.govnih.gov Analogues of this compound have been extensively studied as precursors for potent fungicides.
A series of 1,2,3-triazole phenylhydrazone derivatives were designed and synthesized, with some compounds exhibiting significant in vitro and in vivo activity against several phytopathogenic fungi, including Rhizoctonia solani and Sclerotinia sclerotiorum. rsc.orgrsc.org For example, compound 5p was found to be effective in controlling rice sheath blight and rape sclerotinia rot. rsc.org Another study on 2-Ar-1,2,3-triazole phenylhydrazone analogues identified compound 6d as having potent antifungal activity, being approximately 71-fold more effective than the commercial fungicide hymexazol (B17089) against B. dothidea. acs.org The mechanism of action for this compound was suggested to be the inhibition of ergosterol synthesis. acs.org
Table 2: Fungicidal Activity of Selected 1,2,3-Triazole Phenylhydrazone Derivatives
| Compound ID | Target Fungi | EC₅₀ (μg/mL) | Reference |
|---|---|---|---|
| 5p | Rhizoctonia solani | 0.18 | rsc.orgrsc.org |
| Sclerotinia sclerotiorum | 2.28 | rsc.orgrsc.org | |
| Fusarium graminearum | 1.01 | rsc.orgrsc.org | |
| Phytophthora capsici | 1.85 | rsc.orgrsc.org | |
| 6d | B. dothidea | 0.90 | acs.org |
Concluding Perspectives and Future Research Directions for 4 Phenyl 1h 1,2,3 Triazol 1 Amine
Current State of the Art in 4-Phenyl-1H-1,2,3-triazol-1-amine Research
Research directly focused on this compound is in its nascent stages. The bulk of existing literature concentrates on its parent scaffold, 4-phenyl-1H-1,2,3-triazole, and its derivatives functionalized at other positions. This parent compound is most famously synthesized via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". ontosight.ainih.gov
The current state of the art is therefore defined by the extensive work on related analogues, which provides a strong foundation for future studies on the N-amino variant. For instance, derivatives of 4-phenyl-1H-1,2,3-triazole have been developed as potent inhibitors of the HIV-1 capsid (CA) protein and as inhibitors of steroid sulfatase for potential breast cancer treatment. nih.govnih.govacs.org The 4-phenyl-1,2,3-triazole moiety has also been identified as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a significant target in cancer immunotherapy. medchemexpress.com These studies highlight the therapeutic relevance of the 4-phenyl-1,2,3-triazole core, suggesting that the introduction of a 1-amino group could modulate activity against these known targets or enable interaction with new ones. The N-H triazole itself is recognized as a versatile building block for more complex nitrogen-containing compounds through denitrogenative transformations. nih.gov
Emerging Synthetic Methodologies and Functionalization Strategies
The synthesis of this compound is not yet described by a standard, high-yield protocol. However, progress can be extrapolated from established methods for related N-substituted and N-amino triazoles.
Key Synthetic Approaches:
Cycloaddition with Hydrazine Derivatives: A plausible route involves the [3+2] cycloaddition of phenylacetylene (B144264) with a hydrazine-based azide (B81097) equivalent or direct amination of an activated triazole precursor. Metal-free, three-component reactions using hydrazines as building blocks are emerging for the synthesis of 1,2,3-triazoles. organic-chemistry.org
Post-synthetic N-Amination: Another strategy could involve the direct amination of the pre-formed 4-phenyl-1H-1,2,3-triazole ring at the N1 position. This remains a significant synthetic challenge due to the relative inertness of the triazole N-H bond.
Functionalization Strategies:
Once synthesized, the 1-amino group offers a rich handle for further functionalization, a key step in developing libraries of compounds for screening. Future research will likely focus on:
Acylation and Sulfonylation: Reaction of the amino group with various acyl chlorides or sulfonyl chlorides to generate diverse amide and sulfonamide derivatives.
Schiff Base Formation: Condensation with aldehydes and ketones to form imines, which can serve as intermediates for further elaboration or act as bioactive moieties themselves.
Denitrogenative Ring Cleavage: N-acylated NH-1,2,3-triazoles can undergo acid-mediated ring opening and nitrogen elimination to form vinyl cation intermediates, providing a pathway to diverse nitrogen heterocycles and functionalized N-alkenyl compounds. nih.gov The N-amino group could offer a unique entry into this type of transformative chemistry.
Table 1: Potential Synthetic and Functionalization Reactions
| Reaction Type | Reagents and Conditions | Potential Product Class |
| Synthesis | ||
| Cycloaddition | Phenylacetylene, Hydrazine-based azide surrogate, Catalyst (e.g., Cu(I)) | This compound |
| N-Amination | 4-Phenyl-1H-1,2,3-triazole, Aminating agent (e.g., hydroxylamine-O-sulfonic acid) | This compound |
| Functionalization | ||
| Acylation | Acyl chloride, Base (e.g., Pyridine) | N-(4-phenyl-1H-1,2,3-triazol-1-yl)amides |
| Sulfonylation | Sulfonyl chloride, Base (e.g., Triethylamine) | N-(4-phenyl-1H-1,2,3-triazol-1-yl)sulfonamides |
| Schiff Base Formation | Aldehyde/Ketone, Acid catalyst | 1-(Alkylideneamino)-4-phenyl-1H-1,2,3-triazoles |
Advanced Computational Approaches for Predictive Modeling
Computational chemistry is an indispensable tool for accelerating drug discovery and materials development. For this compound, advanced computational methods will be crucial for predicting its properties and guiding experimental work.
Molecular Docking and Dynamics: Building on studies of related compounds that target the HIV-1 capsid, molecular dynamics (MD) simulations can predict the binding modes and affinities of this compound derivatives with various biological targets. nih.gov Such studies can elucidate key interactions, like hydrogen bonding involving the N-amino group, and predict structure-activity relationships (SAR).
Quantum Mechanics (QM) Calculations: QM methods, such as Density Functional Theory (DFT), can be used to calculate the electronic structure, reactivity, and spectroscopic properties of the molecule. This is vital for understanding its reaction mechanisms, stability, and photophysical properties, which is relevant for applications in materials science, such as in the design of iridium(III) complexes for organic light-emitting diodes (OLEDs). acs.org
ADME/Tox Prediction: In silico models are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of new chemical entities. For this compound, these predictive models can help prioritize analogues with favorable drug-like properties for synthesis, saving time and resources.
Exploration of Novel Biological Targets and Therapeutic Modalities
The 1,2,3-triazole nucleus is a versatile pharmacophore found in a wide array of bioactive compounds. mdpi.comnih.govresearchgate.net The introduction of a 1-amino group to the 4-phenyl-1,2,3-triazole scaffold is a promising strategy for discovering novel therapeutic agents.
Future research should explore its potential against a range of biological targets:
Enzyme Inhibition: Given the activity of its parent scaffold against HIV-1 CA, steroid sulfatase, and IDO1, screening against these and other enzyme families (e.g., kinases, proteases) is a logical starting point. nih.govacs.orgmedchemexpress.com The N-amino group can act as a hydrogen bond donor or a coordination site for metal cofactors in enzyme active sites.
Antimicrobial and Antiparasitic Agents: Triazoles are well-known for their antifungal properties. ontosight.ai Furthermore, derivatives of 4-(nitrophenyl)-1H-1,2,3-triazole have shown potent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov The this compound core could be explored for new antimicrobial and antiparasitic drugs.
Peptidomimetics: The 1,2,3-triazole ring is increasingly used as a bioisostere for the amide bond in peptides, enhancing stability and constraining conformation. nih.gov The N-amino functionality could be used to incorporate this scaffold into peptide chains in novel ways, potentially mimicking transition states or specific secondary structures to modulate protein-protein interactions.
Table 2: Potential Biological Targets for this compound Derivatives
| Target Class | Specific Examples | Therapeutic Area | Rationale |
| Viral Proteins | HIV-1 Capsid, Viral Proteases | Antiviral | Parent scaffold shows activity against HIV-1 CA. nih.gov |
| Enzymes | Steroid Sulfatase, IDO1, Kinases | Oncology, Inflammation | Parent scaffold inhibits STS and IDO1. nih.govmedchemexpress.com |
| Microbial Targets | Fungal Ergosterol (B1671047) Biosynthesis | Antifungal | Triazoles are a known class of antifungal agents. ontosight.ai |
| Parasitic Targets | Trypanosoma cruzi enzymes | Antiparasitic | Related nitro-triazoles are active against Chagas disease. nih.gov |
| Protein-Protein Interfaces | - | Various | Use as a peptidomimetic scaffold. nih.gov |
Potential for Applications in Diverse Chemical and Interdisciplinary Fields
Beyond medicine, the unique structure of this compound opens doors to various chemical and interdisciplinary applications.
Coordination Chemistry and Catalysis: The N-amino group, in conjunction with the adjacent triazole nitrogen atoms, can act as a bidentate chelating ligand for transition metals. This could lead to the development of novel catalysts for organic synthesis or functional metal-organic frameworks (MOFs). Triazoles are already used as ligands for luminescent iridium(III) complexes, and the N-amino group could be used to fine-tune their photophysical properties. acs.org
Materials Science: Nitrogen-rich compounds are often investigated as high-energy density materials. The thermal stability and decomposition pathways of this compound and its derivatives would be an interesting area of study.
Supramolecular Chemistry: The hydrogen bonding capabilities of the N-amino group and the triazole ring make this molecule an attractive building block for designing self-assembling systems, liquid crystals, or host-guest complexes.
Agrochemicals: Triazole derivatives are widely used as fungicides in agriculture. ontosight.ai New functionalization of the this compound core could lead to the discovery of next-generation agrochemicals with improved efficacy or novel modes of action.
Q & A
What are the most reliable synthetic routes for preparing 4-Phenyl-1H-1,2,3-triazol-1-amine derivatives in high yields?
Basic
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the gold standard for synthesizing 1,2,3-triazole derivatives. For 4-phenyl-substituted triazoles, phenylacetylene and azido precursors (e.g., azidoacetates) undergo regioselective [3+2] cycloaddition under mild conditions (room temperature, aqueous/organic solvent mixtures). Sodium ascorbate and CuSO₄·5H₂O are typical catalysts, achieving yields >90% ( ). Optimization of stoichiometry, solvent polarity (e.g., t-BuOH:H₂O), and reaction time (4–24 hrs) is critical to minimize byproducts.
How can the crystal structure of this compound derivatives be resolved with high precision?
Basic
Single-crystal X-ray diffraction (SC-XRD) using SHELXL is the preferred method. SHELX programs enable refinement of positional and thermal displacement parameters, accounting for hydrogen bonding and π-π stacking interactions. For example, planar triazole rings in analogous compounds show dihedral angles <5° with phenyl substituents, confirmed via SHELX refinement ( ). High-resolution data (≤0.8 Å) and twinning corrections are essential for accurate electron density maps.
What experimental strategies address regioselectivity challenges in synthesizing 1,4-disubstituted vs. 1,5-disubstituted triazoles?
Intermediate
CuAAC inherently favors 1,4-regioselectivity due to copper coordination with alkynes. For 4-phenyl derivatives, steric and electronic effects of substituents (e.g., electron-withdrawing groups on azides) further bias the reaction. Ruthenium catalysts (RuAAC) can reverse selectivity to 1,5-products but are rarely used for phenyl-triazole systems. Computational modeling (DFT) predicts transition-state energies to rationalize regiochemical outcomes ( ).
How can computational methods like DFT enhance the design of 4-phenyltriazole-based corrosion inhibitors?
Advanced
Density functional theory (DFT) calculates quantum chemical descriptors (e.g., HOMO-LUMO gap, Fukui indices) to correlate molecular structure with inhibition efficiency. For ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate, planar geometry and electron-rich triazole rings facilitate adsorption on mild steel surfaces in acidic media. Solvent effects (e.g., aqueous phase polarization) must be included to match experimental electrochemical impedance spectroscopy (EIS) data ().
What biological screening approaches validate 4-phenyltriazole derivatives as antimicrobial or antiplasmodial agents?
Advanced
Triazoles act as bioisosteres for amide bonds, enhancing metabolic stability. For antiplasmodial activity, 7-chloro-4-(4-phenyl-1H-1,2,3-triazol-1-yl)quinoline derivatives are synthesized via CuAAC and screened against Plasmodium falciparum cultures (IC₅₀ < 1 µM). Structure-activity relationships (SAR) reveal that phenyl substitution at the triazole 4-position improves lipophilicity and membrane penetration ().
How should researchers reconcile discrepancies between computational predictions and experimental inhibition efficiencies?
Advanced
Discrepancies often arise from oversimplified DFT models (e.g., gas-phase calculations ignoring solvation). Hybrid QM/MM methods incorporating explicit solvent molecules improve accuracy. For example, aqueous-phase DFT for triazole corrosion inhibitors must account for protonation states under acidic conditions (pH 1–3) to align with potentiodynamic polarization results (). Experimental validation via XPS or AFM can confirm surface adsorption mechanisms.
What spectroscopic techniques beyond NMR are critical for characterizing triazole tautomerism?
Intermediate
Mass spectrometry (HRMS-ESI) confirms molecular ion peaks and fragmentation patterns, distinguishing tautomers like 1H-1,2,3-triazol-1-amine vs. 1H-1,2,4-triazol-5-amine. IR spectroscopy identifies N-H stretches (~3400 cm⁻¹) and triazole ring vibrations (1600–1500 cm⁻¹). Solid-state ¹³C CP/MAS NMR resolves crystallographic packing effects, complementing SC-XRD ().
What mechanistic insights explain the catalytic role of copper in triazole synthesis?
Advanced
Copper(I) activates terminal alkynes via π-complexation, lowering the alkyne’s LUMO energy for azide attack. The catalytic cycle involves Cu-acetylide formation, followed by cycloaddition with azides. Kinetic studies show rate-limiting alkyne deprotonation. Ligand effects (e.g., tris(triazolylmethyl)amine) stabilize Cu(I) against oxidation, enhancing turnover numbers ( ).
How can late-stage functionalization expand the utility of 4-phenyltriazole scaffolds?
Intermediate
Post-synthetic modifications include:
- Suzuki coupling : Introduce aryl/heteroaryl groups at the phenyl ring.
- N-Alkylation : Quaternize the triazole nitrogen using alkyl halides.
- Click-chemistry diversification : Attach biomolecules (e.g., sugars, peptides) via secondary azide-alkyne reactions ( ).
What crystallographic evidence supports tautomeric equilibria in triazole-amine systems?
Advanced
SC-XRD of co-crystallized 3-phenyl-1H-1,2,4-triazol-5-amine and 5-phenyl-1H-1,2,4-triazol-3-amine reveals distinct hydrogen-bonding networks (N–H···N). Planar triazole rings (mean deviation <0.02 Å) and phenyl dihedral angles (<3°) stabilize tautomers. Variable-temperature XRD and solid-state NMR track dynamic equilibria in polymorphic systems ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
